1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one
Description
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one (CAS: 648916-73-8) is a linear diarylheptanoid characterized by a seven-carbon enone backbone flanked by aromatic rings substituted with methoxy groups. Its IUPAC name reflects the positions of the methoxy substituents: a 3,4-dimethoxyphenyl group at position 1 and a 4-methoxyphenyl group at position 5. The compound’s molecular formula is C22H24O5, with a molecular weight of 368.42 g/mol.
Properties
CAS No. |
648916-73-8 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C22H26O4/c1-24-20-13-9-17(10-14-20)6-4-5-7-19(23)12-8-18-11-15-21(25-2)22(16-18)26-3/h5,7,9-11,13-16H,4,6,8,12H2,1-3H3 |
InChI Key |
QMNGXRNIHMGDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide or potassium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to introduce the heptenone chain.
Final Product: The final step involves purification and isolation of the desired product, 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in appropriate solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one is C22H22O5. The compound features a heptene backbone with methoxy and dimethoxy substitutions on the phenyl rings, contributing to its unique chemical reactivity and biological activity.
Pharmacological Applications
-
Antineoplastic Activity
- Research has indicated that this compound exhibits antineoplastic properties, making it a candidate for cancer treatment. Its isolation from plants like Alpinia officinarum suggests a natural origin for its therapeutic effects .
- A study highlighted that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, providing a basis for further development as an anticancer agent .
-
Neuroprotective Effects
- The compound has been studied for its neuroprotective effects, particularly in models of neuronal injury. It has shown promise in enhancing neuronal repair mechanisms following spinal cord injuries .
- The mechanism appears to involve the modulation of oxidative stress pathways and promotion of neurite outgrowth .
- Antioxidant Properties
Synthesis Methodologies
The synthesis of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can be achieved through several methods:
- Mechanochemical Synthesis : A recent methodology involves mixing 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of sodium hydroxide. This approach minimizes solvent use and enhances environmental sustainability by reducing waste products .
- Recrystallization Techniques : The product can be purified via recrystallization from ethanol, which aids in isolating high-purity compounds essential for biological testing .
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that derivatives of this compound significantly inhibit the proliferation of cancer cells. For instance, research published in PubChem indicated that certain analogs showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects reported that treatment with this compound led to enhanced survival rates of neurons post-injury. The underlying mechanism was linked to reduced apoptosis and increased growth factor signaling pathways .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Hydroxy Groups
A key analog is 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one (CAS: 648916-74-9), which replaces methoxy groups with hydroxyls. Key differences include:
- Solubility : Hydroxyl groups enhance polarity and hydrogen bonding, increasing water solubility compared to methoxy-substituted derivatives .
- Stability : Methoxy groups improve oxidative stability, as hydroxyls are prone to oxidation.
- Spectroscopy: Hydroxyls exhibit broad IR peaks (~3200–3600 cm⁻¹) and downfield-shifted NMR signals (δ 8–9 ppm for phenolic protons), whereas methoxy groups show sharp IR bands (~2850 cm⁻¹) and distinct <sup>1</sup>H NMR signals (δ 3.7–3.9 ppm) .
Chain Length and Conjugation Effects
Compared to shorter-chain analogs like 1-(3,4-dimethoxyphenyl)propan-1-one (CAS: 1835-04-7), the heptenone backbone in the target compound allows extended conjugation. This likely shifts UV-Vis absorption to longer wavelengths, a property exploitable in material science .
Positional Isomerism in Methoxy Substitution
highlights ortho-carborane compounds with varying methoxy positions (e.g., 3-methoxy vs. 4-methoxy). While structurally distinct, these compounds demonstrate that 3,4-dimethoxy substitution enhances steric bulk and electronic donating effects compared to single methoxy groups. Such substitution in the target compound may influence crystallinity and intermolecular interactions .
Physical and Spectroscopic Properties
The table below summarizes inferred properties of the target compound and analogs:
Biological Activity
Introduction
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one, also known as Gingerenone B, is a compound belonging to the class of linear diarylheptanoids. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one is , with a molecular weight of approximately 386.44 g/mol. The compound features a heptene backbone with two methoxy-substituted phenyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26O6 |
| Molecular Weight | 386.44 g/mol |
| Melting Point | 123.7 °C |
| Solubility | Low solubility in water |
Antibacterial Activity
Gingerenone B has demonstrated significant antibacterial activity against various strains of bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) ranging from 0.5 to 2.0 μg/mL, outperforming conventional antibiotics such as tetracycline and ciprofloxacin . The structure-activity relationship (SAR) suggests that the presence of hydroxyl groups and specific methoxy substitutions enhances its antibacterial potency .
Anticancer Effects
Research has indicated that Gingerenone B exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human lung cancer cells (A549), with IC50 values indicating significant antiproliferative activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is crucial for cancer treatment strategies.
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, Gingerenone B has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases . The compound’s ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions like arthritis and other inflammatory disorders.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various flavonoids, Gingerenone B was tested alongside established antibiotics. Results indicated that it not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity in human cell lines compared to traditional antibiotics .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of Gingerenone B revealed that it induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors . This study utilized flow cytometry and Western blot analysis to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
